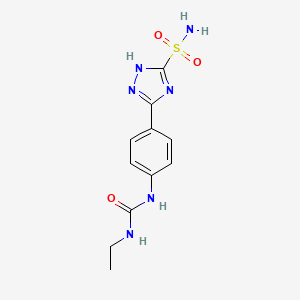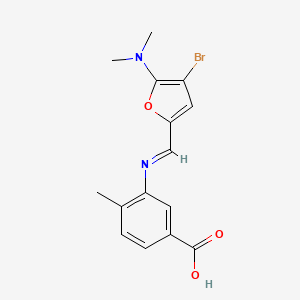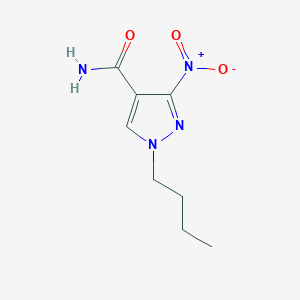
1-Butyl-3-nitro-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-nitro-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide typically involves the reaction of 1-butyl-3-nitro-1H-pyrazole with a suitable carboxamide precursor. One common method involves the use of transition-metal catalysts, photoredox reactions, or one-pot multicomponent processes . For instance, the reaction of 1-butyl-3-nitro-1H-pyrazole with an appropriate amide under controlled conditions can yield the desired compound.
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs scalable methods such as continuous flow synthesis or batch processing. These methods ensure high yield and purity of the final product, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-nitro-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metals like palladium or rhodium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-butyl-3-amino-1H-pyrazole-4-carboxamide .
Scientific Research Applications
1-Butyl-3-nitro-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-amino-1H-pyrazole-4-carboxamide: A reduced form of the compound with different biological activities.
1-Methyl-3-nitro-1H-pyrazole-4-carboxamide: A similar compound with a methyl group instead of a butyl group.
3,5-Diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides: Compounds with similar structural features but different substituents.
Uniqueness
1-Butyl-3-nitro-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61717-02-0 |
|---|---|
Molecular Formula |
C8H12N4O3 |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
1-butyl-3-nitropyrazole-4-carboxamide |
InChI |
InChI=1S/C8H12N4O3/c1-2-3-4-11-5-6(7(9)13)8(10-11)12(14)15/h5H,2-4H2,1H3,(H2,9,13) |
InChI Key |
AIWKPOPTHLMABM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C(=N1)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





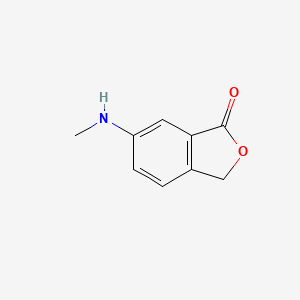
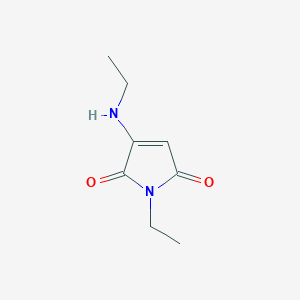
![4-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12878102.png)
![4-Mercaptobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12878108.png)



![[(5-Chloro-7-iodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12878138.png)
